molecular formula C16H10Br2N2O4 B3570981 N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) CAS No. 5561-48-8

N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)

Cat. No.: B3570981
CAS No.: 5561-48-8
M. Wt: 454.07 g/mol
InChI Key: RPTNOUPOPOZVEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two 5-bromofuran-2-carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) typically involves the reaction of 5-bromofuran-2-carboxylic acid with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Activation of 5-bromofuran-2-carboxylic acid: This is achieved by converting it into an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation reaction: The activated 5-bromofuran-2-carboxylic acid is then reacted with benzene-1,4-diamine in the presence of a base such as triethylamine (TEA) to form N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) can undergo various chemical reactions, including:

    Substitution reactions: The bromine atoms in the furan rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The furan rings can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: The compound and its derivatives can be explored for their potential use as drugs or drug intermediates.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N,N’-benzene-1,4-diylbis(5-chlorofuran-2-carboxamide): Similar structure but with chlorine atoms instead of bromine.

    N,N’-benzene-1,4-diylbis(5-methylfuran-2-carboxamide): Similar structure but with methyl groups instead of bromine.

Uniqueness

N,N’-benzene-1,4-diylbis(5-bromofuran-2-carboxamide) is unique due to the presence of bromine atoms, which can influence its reactivity and properties. The bromine atoms can participate in specific interactions and reactions that are not possible with other substituents.

This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-N-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O4/c17-13-7-5-11(23-13)15(21)19-9-1-2-10(4-3-9)20-16(22)12-6-8-14(18)24-12/h1-8H,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTNOUPOPOZVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360409
Record name ST50920754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5561-48-8
Record name ST50920754
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)
Reactant of Route 2
Reactant of Route 2
N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)
Reactant of Route 3
Reactant of Route 3
N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)
Reactant of Route 4
Reactant of Route 4
N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)
Reactant of Route 5
Reactant of Route 5
N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N'-benzene-1,4-diylbis(5-bromofuran-2-carboxamide)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.